

Orientin: A Comprehensive Technical Guide

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Chemical Structure and Properties of Orientin

Orientin, a naturally occurring flavonoid C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Its chemical structure is fundamental to its biological function.

Orientin is chemically known as luteolin-8-C-glucoside.[1] Its molecular formula is C₂₁H₂₀O₁₁ and it has a molecular weight of 448.4 g/mol .[1][2] The structure consists of a luteolin flavone backbone substituted with a β-D-glucopyranosyl moiety at the 8th position.[2] This C-glycosidic bond, where the sugar is attached directly to a carbon atom of the flavonoid, contributes to its increased stability compared to O-glycosides. The IUPAC name for orientin is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1][2]

Table 1: Chemical Identifiers of Orientin



Identifier	Value
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]chromen-4-one[1][2]
Molecular Formula	C21H20O11[1][2]
Molecular Weight	448.4 g/mol [1][2]
CAS Number	28608-75-5[2]
Synonyms	Luteolin 8-C-glucoside, Lutexin, Orientine[2]

Quantitative Biological Data

Orientin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 2: In Vitro Anticancer Activity of Orientin

Cell Line	Cancer Type	Assay	IC50 Value	Reference
A549	Lung Cancer	CCK-8	21.2 μΜ	[2]
MDA-MB-231	Breast Cancer	CCK-8	28.9 μΜ	[2]
HCT-116	Colon Cancer	CCK-8	59.1 μΜ	[2]
EC-109	Esophageal Carcinoma	MTT	~80 µM (at 24h)	[3]
T24	Bladder Carcinoma	-	Dose-dependent inhibition	[4]

Table 3: Effective Concentrations of Orientin in Various Biological Assays



Biological Effect	Model System	Effective Concentration	Observed Effect	Reference
Neuroprotection	Primary rat cortical neurons (OGD/RP model)	10, 20, 30 μΜ	Reversal of cell viability loss and LDH leakage	[5]
Cardioprotection	Rat cardiomyocytes (hypoxia/reoxyge nation)	3, 10, 30 μmol L ⁻¹	Decreased apoptosis	[1]
Anti- inflammatory	A549 lung cancer cells	25 μΜ	Inhibition of cell survival (80% at 72h)	[2]
Radioprotection	Mice (gamma radiation)	50 μg/kg body weight (pretreatment)	Protection against fatality	[1]

Experimental ProtocolsIsolation of Orientin from Plant Material

Orientin can be isolated from various plant sources, including bamboo leaves, Trollius chinensis, and Passiflora species.[1] A general protocol for its extraction and purification is as follows:

Protocol 1: Solvent Extraction and Chromatographic Purification of Orientin

Extraction:

- Dried and powdered plant material is subjected to solvent extraction, typically using a
 polar solvent such as methanol, ethanol, or water, due to Orientin's water-soluble nature.
 [1]
- For example, immerse different cultivars of Phyllostachys pubescens in 70% methanol.[1]



 The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

Fractionation:

- The crude extract is then concentrated under reduced pressure.
- The concentrated extract is suspended in water and partitioned successively with solvents
 of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to
 separate compounds based on their polarity.

Chromatographic Purification:

- The fraction enriched with Orientin (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography.
- Silica gel or macroporous resins (e.g., HPD-500) are commonly used as the stationary phase.[6]
- Elution is carried out with a gradient of solvents, for instance, a mixture of chloroform and methanol or ethyl acetate and methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

High-Purity Isolation:

- Fractions containing Orientin are pooled and further purified using preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain high-purity Orientin.[1][6]
- For HPLC, a C18 column is often used with a mobile phase such as methanol and 0.01% formic acid in water.[7] The detection wavelength is typically set around 340-380 nm.[1][7]

Antioxidant Activity Assays

The antioxidant capacity of Orientin is frequently evaluated using spectrophotometric methods that measure its radical scavenging ability.



Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
 - Prepare a series of dilutions of Orientin and a positive control (e.g., ascorbic acid or Trolox) in methanol.
- Assay Procedure:
 - In a 96-well microplate, add a specific volume of the DPPH solution to each well.
 - Add an equal volume of the different concentrations of Orientin or the positive control to the wells.
 - A control well should contain DPPH solution and methanol.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement and Calculation:
 - Measure the absorbance of the solutions at 517 nm using a microplate reader.
 - The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(A control A sample) / A control] x 100
 - The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Orientin.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

- Preparation of ABTS Radical Cation (ABTS•+):
 - Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.



- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS*+ solution.
- Assay Procedure:
 - Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
 - Add a small volume of various concentrations of Orientin or a positive control to a cuvette or a 96-well plate.
 - Add a larger volume of the diluted ABTS•+ solution and mix.
 - Allow the reaction to proceed for a specific time (e.g., 6 minutes).
- Measurement and Calculation:
 - Measure the absorbance at 734 nm.
 - Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

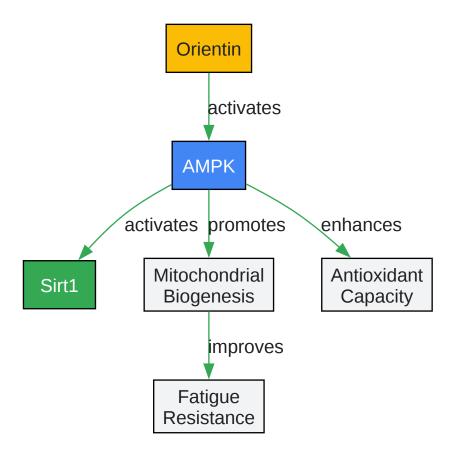
Signaling Pathways Modulated by Orientin

Orientin exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as growth, proliferation, inflammation, and apoptosis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Orientin has been shown to activate the AMPK signaling pathway, leading to enhanced antioxidant capacity and mitochondrial biogenesis.[8][9] This activation can also influence downstream targets to promote cellular health.





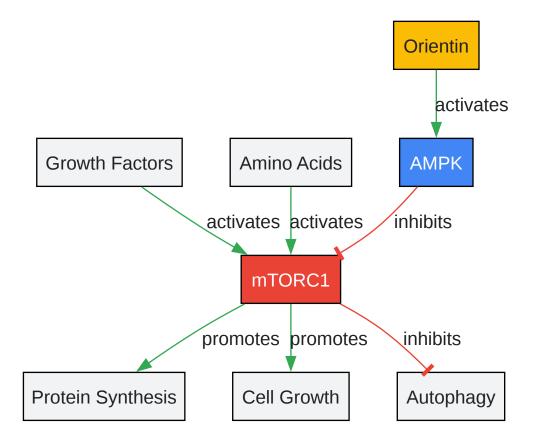
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Figure 1: Orientin activates the AMPK signaling pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of this pathway is implicated in various diseases, including cancer.[12] Some studies suggest that flavonoids can modulate mTOR signaling. While direct and extensive studies on Orientin's effect on mTOR are emerging, its activation of AMPK, a known inhibitor of mTORC1, suggests a potential regulatory role.





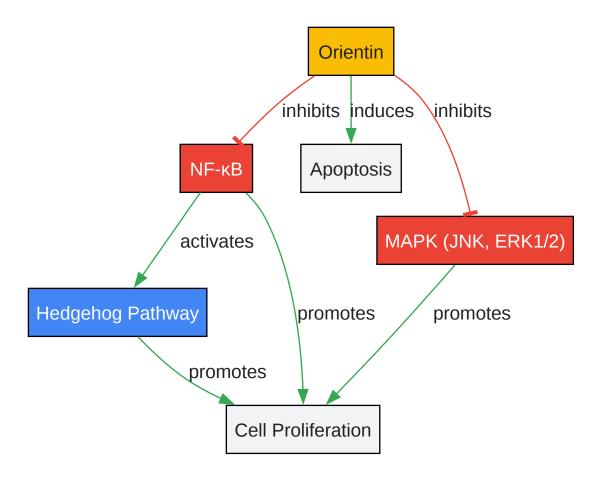
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Figure 2: Potential regulation of the mTOR pathway by Orientin via AMPK.

MAPK and NF-κB Signaling Pathways in Cancer

Orientin has demonstrated anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-kB) pathways. In bladder cancer cells, Orientin was shown to inhibit the Hedgehog signaling pathway by suppressing NF-kB.[4] It has also been shown to exert neuroprotective effects via the JNK and ERK1/2 (subfamilies of MAPK) signaling pathways.[5] [13]





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Figure 3: Orientin's inhibitory effects on cancer-related signaling pathways.

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